![molecular formula C7H12ClN3 B2622003 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride CAS No. 2089258-65-9](/img/structure/B2622003.png)
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride
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Overview
Description
“6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 2089258-65-9 . Its IUPAC name is 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride . The molecular weight of this compound is 173.65 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been studied in the context of creating fluorophores . The synthetic methodology was found to be simpler and greener (RME: 40–53%) as compared to those of BODIPYs (RME: 1.31–17.9%) .
Molecular Structure Analysis
The molecular structure of “6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride” is represented by the InChI code: 1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied, particularly in the context of creating fluorophores . Electron-donating groups (EDGs) at position 7 on the fused ring were found to improve both the absorption and emission behaviors .
Physical And Chemical Properties Analysis
Scientific Research Applications
- 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride serves as an intermediate in the synthesis of antithrombotic agents. Specifically, it contributes to the production of N-(2-acetylamino-benzyl or 2-acetylamino-heterocyclyl-methyl)thiazole-2-carboxamide derivatives, which exhibit anti-thrombotic properties .
- The compound is utilized in the synthesis of diacylamide derivatives, which act as FXa (Factor Xa) inhibitors. FXa is a key enzyme involved in the blood coagulation cascade. These inhibitors play a crucial role in preventing thrombosis and embolism .
- Edoxaban, an oral anticoagulant, is used to prevent stroke and systemic embolism in patients with atrial fibrillation6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride serves as an intermediate in the synthesis of edoxaban .
- Researchers employ this compound in organic synthesis due to its unique structure. It can participate in various reactions, leading to the formation of diverse molecules with potential biological activities .
- Scientists explore the reactivity of this scaffold to create novel pyrazolo[1,5-a]pyrimidine derivatives. These derivatives may exhibit pharmacological properties such as anticancer, anti-inflammatory, or antimicrobial effects .
- Given its heterocyclic nature and potential biological activity, 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride is an interesting target for drug discovery. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents .
Antithrombotic Agents
FXa Inhibitors
Edoxaban Intermediate
Organic Synthesis
Pyrazolo[1,5-a]pyrimidine Derivatives
Drug Discovery
Safety and Hazards
properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRXHYTWYRLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=NN2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride |
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